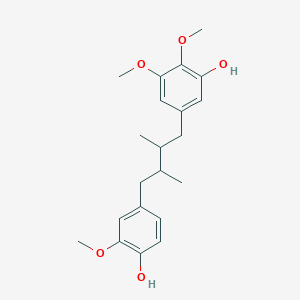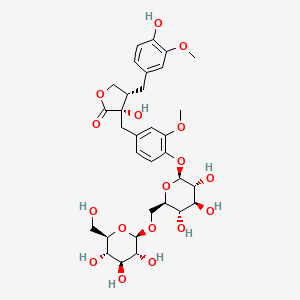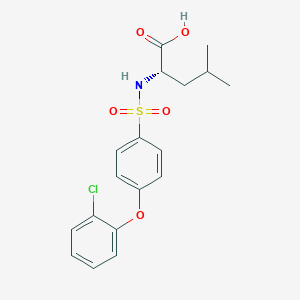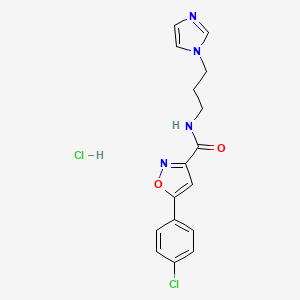
Wnt/beta-catenin agonist 3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Wnt compound refers to a family of secreted lipid-modified glycoproteins that play crucial roles in various biological processes. These proteins are highly conserved across species and are involved in embryonic development, cell proliferation, and tissue regeneration. The name “Wnt” is derived from the combination of “Wingless” and “Int-1,” two genes that were initially studied in fruit flies and mice, respectively .
準備方法
Synthetic Routes and Reaction Conditions: Wnt proteins are synthesized through a series of complex biological processes. They are initially produced as precursor proteins that undergo post-translational modifications, including glycosylation and lipidation. These modifications are essential for their secretion and function. The lipidation process involves the addition of a palmitoleic acid moiety to a conserved serine residue, which is catalyzed by the enzyme Porcupine .
Industrial Production Methods: Industrial production of Wnt proteins is challenging due to their complex structure and the need for specific post-translational modifications. Recombinant DNA technology is often employed to produce Wnt proteins in mammalian cell cultures. These cultures provide the necessary cellular machinery for proper folding and modification of the proteins .
化学反応の分析
Types of Reactions: Wnt proteins primarily participate in signaling pathways rather than undergoing traditional chemical reactions like oxidation or reduction. They interact with cell surface receptors, such as Frizzled and Lipoprotein Receptor-related Proteins, to initiate intracellular signaling cascades .
Common Reagents and Conditions: The interactions of Wnt proteins with their receptors are facilitated by the presence of co-receptors and other signaling molecules. For example, the binding of Wnt proteins to Frizzled receptors often requires the presence of Lipoprotein Receptor-related Proteins .
Major Products Formed: The primary outcome of Wnt signaling is the regulation of gene expression. In the canonical Wnt pathway, the binding of Wnt proteins to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription .
科学的研究の応用
Wnt proteins have a wide range of applications in scientific research, particularly in the fields of developmental biology, regenerative medicine, and cancer research. They are essential for studying embryonic development, as they regulate processes such as body axis patterning, cell fate specification, and organogenesis . In regenerative medicine, Wnt signaling is targeted to promote tissue repair and stem cell proliferation . Additionally, aberrant Wnt signaling is implicated in various cancers, making it a critical target for cancer therapy research .
作用機序
The mechanism of action of Wnt proteins involves their binding to Frizzled receptors and co-receptors on the cell surface. This interaction triggers a cascade of intracellular events that lead to the stabilization of β-catenin. In the absence of Wnt signaling, β-catenin is continuously degraded. when Wnt proteins bind to their receptors, β-catenin is stabilized and translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-binding factor transcription factors to regulate gene expression .
類似化合物との比較
- Hedgehog proteins
- Notch proteins
- Transforming growth factor β proteins
Wnt proteins stand out due to their dual role in both normal development and disease, making them a versatile and significant focus of research.
特性
分子式 |
C16H16Cl2N4O2 |
|---|---|
分子量 |
367.2 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H15ClN4O2.ClH/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21;/h2-5,7,9-11H,1,6,8H2,(H,19,22);1H |
InChIキー |
QDILIVHWYLEHJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
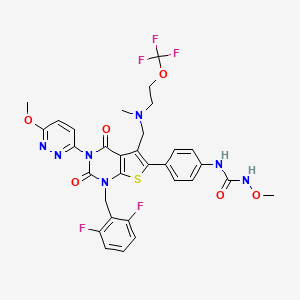
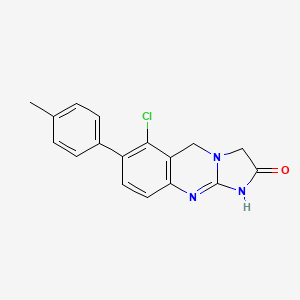


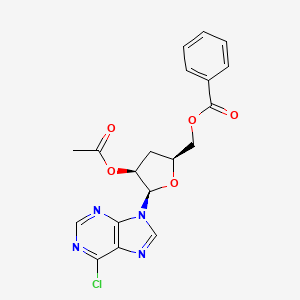

![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
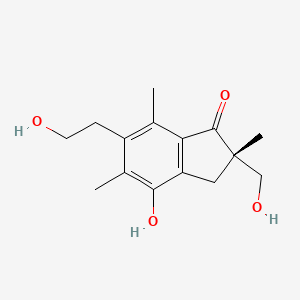

![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)
